3-hydroxy-7-methyloctanoic acid
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Overview
Description
3-Hydroxy-7-methyloctanoic acid is a fatty acid derivative with the molecular formula C9H18O3. It is a hydroxylated and methylated form of octanoic acid, which is a medium-chain fatty acid
Mechanism of Action
Target of Action
3-Hydroxy-7-methyloctanoic acid is primarily involved in the biosynthesis of WAP-8294A, a group of potent anti-MRSA cyclic lipodepsipeptides . The primary target of this compound is the acyl-CoA ligase (ACL) enzyme, specifically ACL6 . ACL6 plays a significant role in fatty acyl activation and incorporation in WAP-8294A2 biosynthesis .
Mode of Action
The compound interacts with its target, the ACL6 enzyme, to convert this compound to its CoA thioester when incubated with coenzyme A and ATP . This conversion process is crucial for the biosynthesis of WAP-8294A2 .
Biochemical Pathways
The compound is involved in the biosynthesis of medium-chain-length poly(hydroxyalkanoate) (mcl-PHA) polymers . These polymers are synthesized when the producer strain encounters unbalanced growth conditions where utilizable carbon sources are plentiful but other vital nutrients such as nitrogen, oxygen, or phosphorus are in short supply .
Result of Action
The result of the action of this compound is the production of mcl-PHA polymers, specifically WAP-8294A2 . These polymers exhibit potent anti-MRSA activity . The mcl-PHA polymer derived from 13-MTDA was primarily composed of this compound and 3-hydroxy-9-methyldecanoic acid .
Action Environment
The action of this compound is influenced by the environmental conditions of the microbial cells that produce mcl-PHA polymers. Specifically, the production of these polymers is induced when the producer strain encounters unbalanced growth conditions where utilizable carbon sources are plentiful but other vital nutrients such as nitrogen, oxygen, or phosphorus are in short supply .
Biochemical Analysis
Biochemical Properties
It is known to be a component of medium-chain-length poly(hydroxyalkanoate) (mcl-PHA) polymers, which are produced by certain bacterial strains . These polymers are synthesized when the bacteria encounter unbalanced growth conditions, such as when carbon sources are plentiful but other vital nutrients are in short supply .
Cellular Effects
It is known that mcl-PHA polymers, which include 3-hydroxy-7-methyloctanoic acid as a component, can have significant effects on cellular processes . These polymers are stored as osmotically inert intracellular inclusion bodies, which can be enzymatically depolymerized under carbon and/or energy starvation to act as a survival mechanism for the organism in carbon-depleted environments .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known to be a component of mcl-PHA polymers, which are synthesized by certain bacterial strains
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-7-methyloctanoic acid typically involves the chemical modification of octanoic acid. One common method is the hydroxylation of 7-methylheptanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4). The reaction conditions include maintaining a controlled temperature and pH to ensure the selective formation of the hydroxyl group at the 3-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve biocatalytic processes using specific enzymes or microorganisms that can perform the hydroxylation and methylation reactions efficiently. These methods are preferred for their environmental friendliness and cost-effectiveness compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-7-methyloctanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like KMnO4 or OsO4 are used to introduce hydroxyl groups.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce carboxylic acids to alcohols.
Substitution: Nucleophilic substitution reactions can be performed using appropriate reagents to replace functional groups.
Major Products Formed:
Oxidation: Formation of hydroxy acids and ketones.
Reduction: Production of alcohols.
Substitution: Generation of esters and amides.
Scientific Research Applications
3-Hydroxy-7-methyloctanoic acid has found applications in various scientific fields:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is used in studying metabolic pathways and enzyme activities.
Medicine: It has potential therapeutic uses, including anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the production of biofuels and biodegradable plastics.
Comparison with Similar Compounds
Octanoic acid
7-Methylheptanoic acid
3-Hydroxyoctanoic acid
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Properties
CAS No. |
634602-29-2 |
---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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